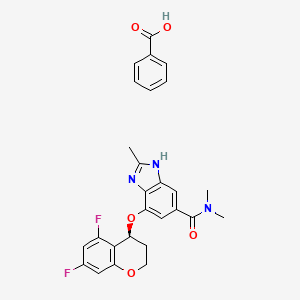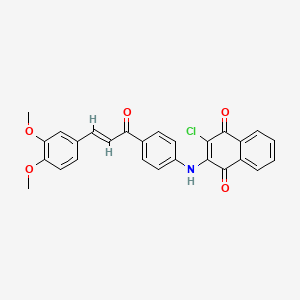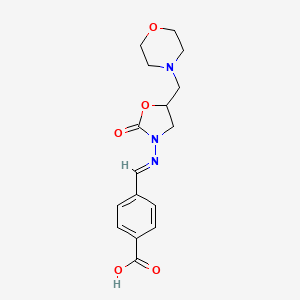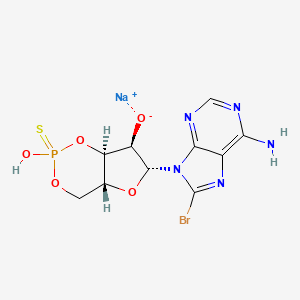![molecular formula C17H13FN2O3S B12385042 N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a fluorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-(2-fluorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with quinoline-8-sulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent. Additionally, the fluorophenyl and quinoline groups may interact with other biological targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile: This compound shares the fluorophenyl and oxoethyl groups but differs in the presence of a malononitrile moiety.
2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one: This compound features a chromenone ring system instead of the quinoline ring.
Uniqueness
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline ring, sulfonamide group, and fluorophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the sulfonamide group, in particular, is crucial for its potential antimicrobial activity, distinguishing it from other fluorophenyl derivatives.
Propriétés
Formule moléculaire |
C17H13FN2O3S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H13FN2O3S/c18-14-8-2-1-7-13(14)15(21)11-20-24(22,23)16-9-3-5-12-6-4-10-19-17(12)16/h1-10,20H,11H2 |
Clé InChI |
RMNWCAVVOGDRGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


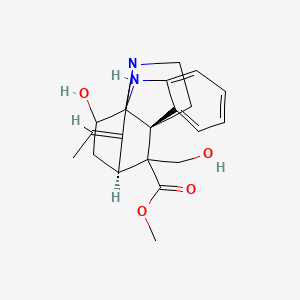
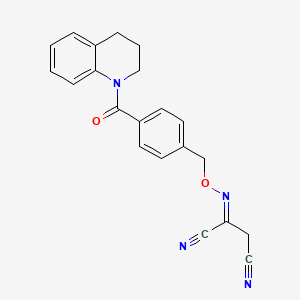

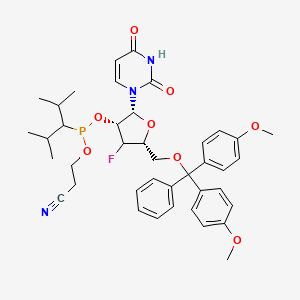
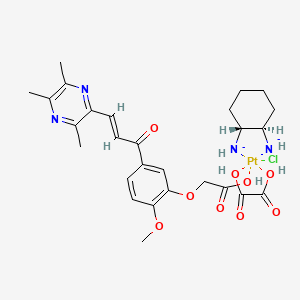
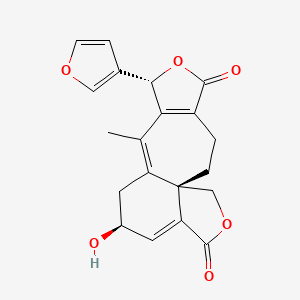
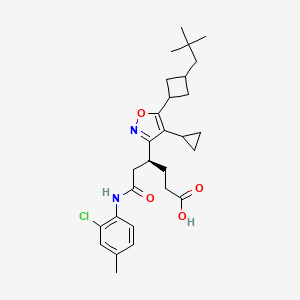
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
